molecular formula C21H28ClNO4 B2397070 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185548-93-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No. B2397070
CAS RN: 1185548-93-9
M. Wt: 393.91
InChI Key: QPFYVTXIDJXUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO4 and its molecular weight is 393.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Novel Ring-Opening of Spirocyclic Dienones

Researchers have explored the synthesis and chemical behavior of compounds structurally related to benzylisoquinoline alkaloids. For instance, Birch et al. (1975) reported on the oxidative coupling and subsequent treatment under different conditions of tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-N-methylisoquinolin derivatives, leading to products with potential relevance in synthetic organic chemistry and pharmacology (Birch, Jackson, Shannon, & Stewart, 1975).

Biological Activity of Isoquinoline Derivatives

Aghekyan et al. (2017) synthesized derivatives of tetrahydroisoquinoline, such as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, demonstrating moderate adrenergic blocking and sympatholytic activities. This research contributes to the understanding of isoquinoline derivatives' biological activities, offering insights into their potential therapeutic applications (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).

One-Pot Synthesis of Hydroxyisochromans

The methodology for synthesizing oxygenated analogues of benzyl-tetrahydroisoquinoline alkaloids, as described by Guiso et al. (2003), presents a one-step synthesis protocol without the need for protecting groups, offering a streamlined approach to generating complex molecules with potential pharmacological properties (Guiso, Bianco, Marra, & Cavarischia, 2003).

Synthesis and Analgesic and Anti-inflammatory Activities

Yusov et al. (2019) investigated the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and their hydrochlorides, revealing significant analgesic and anti-inflammatory effects in preclinical models. This study underscores the potential of isoquinoline derivatives in developing new analgesic and anti-inflammatory agents (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYVTXIDJXUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

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